
6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione is a heterocyclic compound that contains both pyrimidine and thiazine rings. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a 2-aminothiazole derivative with a suitable pyrimidine precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the synthetic route for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of environmentally friendly processes to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, 6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of both pyrimidine and thiazine rings can interact with various biological targets, making them valuable in drug discovery.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. Research may focus on their ability to modulate specific biological pathways, leading to the development of new treatments for diseases.
Industry
Industrially, such compounds can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. They may also find applications in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrimidine and thiazine rings, such as:
- 6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazine-2,4(1H,3H)-dione
- 6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)diazine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 6-Amino-1,3-dimethyl-7H-pyrimido(4,5-b)(1,4)thiazine-2,4(1H,3H)-dione lies in its specific ring structure and functional groups, which may confer distinct chemical and biological properties. Comparing its reactivity, biological activity, and applications with similar compounds can highlight its potential advantages and areas for further research.
特性
CAS番号 |
65413-40-3 |
|---|---|
分子式 |
C8H10N4O2S |
分子量 |
226.26 g/mol |
IUPAC名 |
6-amino-1,3-dimethyl-7H-pyrimido[4,5-b][1,4]thiazine-2,4-dione |
InChI |
InChI=1S/C8H10N4O2S/c1-11-6(13)5-7(12(2)8(11)14)15-3-4(9)10-5/h3H2,1-2H3,(H2,9,10) |
InChIキー |
VLJKUVOVWRMBTM-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=C(CS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


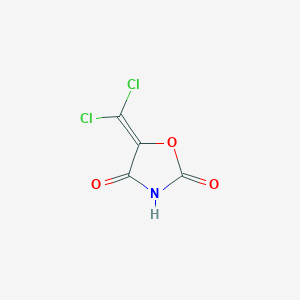

![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)

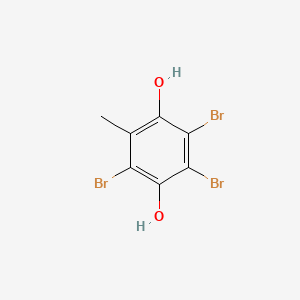
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
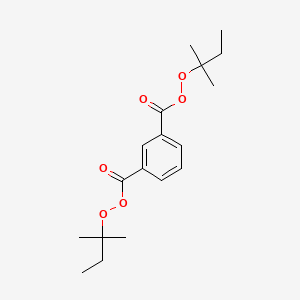

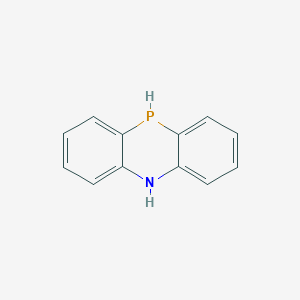
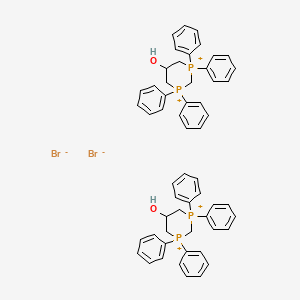

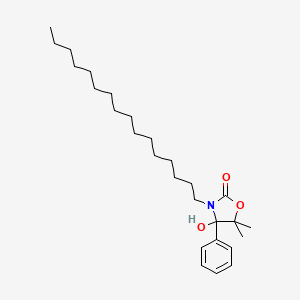
![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)
![Diethyl [1-(dimethylamino)propan-2-yl]propanedioate](/img/structure/B14485030.png)
